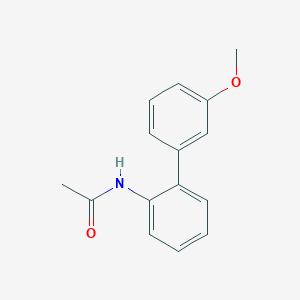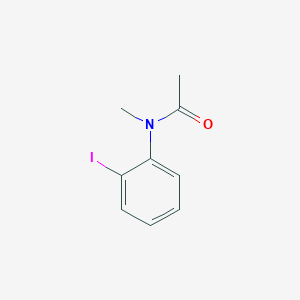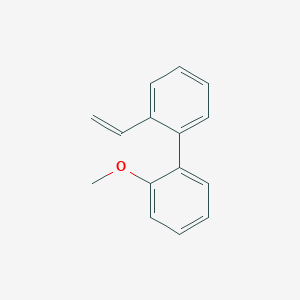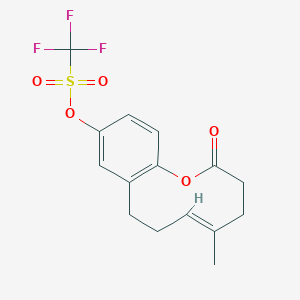
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is an organic compound with the molecular formula C24H24O2 It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylphenyl and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with phenylmagnesium bromide (Grignard reagent) to form the corresponding tertiary alcohol. This intermediate is then oxidized to the ketone, which undergoes a Friedel-Crafts acylation with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in aromatic substitution reactions, forming cationic intermediates that react with nucleophiles. Additionally, its structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-tert-Butylphenylboronic acid
- Methyl 4-tert-butylbenzoate
- 4-tert-Butylphenol
Uniqueness
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and phenylmethyl groups on the benzoic acid moiety imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C24H24O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[(4-tert-butylphenyl)-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C24H24O2/c1-24(2,3)21-15-13-19(14-16-21)22(17-7-5-4-6-8-17)18-9-11-20(12-10-18)23(25)26/h4-16,22H,1-3H3,(H,25,26) |
Clé InChI |
YTRLFXJIWUOSDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)


![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)

![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
acetate](/img/structure/B14117186.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)



